molecular formula C7H6F6O2 B1294371 Hexafluoroisopropyl methacrylate CAS No. 3063-94-3

Hexafluoroisopropyl methacrylate

Cat. No.: B1294371
CAS No.: 3063-94-3
M. Wt: 236.11 g/mol
InChI Key: FMQPBWHSNCRVQJ-UHFFFAOYSA-N
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Safety and Hazards

Hexafluoroisopropyl methacrylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Hexafluoroisopropyl methacrylate has potential for future applications in the synthesis of multifunctional water-soluble polymers . Its use in RAFT polymerization provides a versatile tool for the synthesis of well-defined precursor polymers, which can then be modified post-polymerization . This opens up possibilities for the creation of advanced materials with a wide range of functionalities .

Biochemical Analysis

Cellular Effects

Hexafluoroisopropyl methacrylate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it may alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds in other substrates. This inhibition can result in the accumulation of esterified compounds within cells, affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage, in animal studies. These findings highlight the importance of determining the appropriate dosage for safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce methacrylic acid and hexafluoroisopropanol. These metabolites can further participate in various biochemical reactions within the cell. For instance, methacrylic acid can enter the tricarboxylic acid cycle, while hexafluoroisopropanol can be oxidized to hexafluoroacetone. These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can diffuse across cell membranes and interact with transporters and binding proteins. For example, this compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, its lipophilic nature allows it to accumulate in lipid-rich compartments within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes .

Preparation Methods

Hexafluoroisopropyl methacrylate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with hexafluoroisopropanol in the presence of an acid catalyst . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve continuous processes to maintain high yields and purity levels .

Comparison with Similar Compounds

Hexafluoroisopropyl methacrylate can be compared with other fluorinated methacrylates, such as:

These compounds share similar properties, such as high fluorine content and hydrophobicity, but this compound is unique due to its specific molecular structure, which imparts superior chemical resistance and thermal stability .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-3(2)4(14)15-5(6(8,9)10)7(11,12)13/h5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPBWHSNCRVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28825-23-2
Record name Hexafluoroisopropyl methacrylate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28825-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50883729
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3063-94-3
Record name Hexafluoroisopropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3063-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,3,3,3-Hexafluoro-2-propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003063943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-1-(trifluoromethyl)ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1,1,3,3,3-HEXAFLUORO-2-PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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